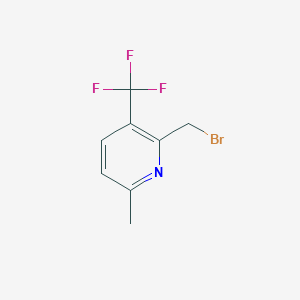
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromomethyl, methyl, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine typically involves the bromination of 6-methyl-3-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group to form the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the reaction conditions can be optimized to minimize by-products and improve yield.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 2-(carboxymethyl)-6-methyl-3-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(bromomethyl)-6-methylpyridine.
科学的研究の応用
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: Employed in the synthesis of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine depends on its application. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This is due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic distribution within the molecule and improve interactions with biological macromolecules .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination allows for diverse chemical modifications and applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization .
特性
分子式 |
C8H7BrF3N |
|---|---|
分子量 |
254.05 g/mol |
IUPAC名 |
2-(bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-2-3-6(8(10,11)12)7(4-9)13-5/h2-3H,4H2,1H3 |
InChIキー |
UAPOKVXVJJHDHU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
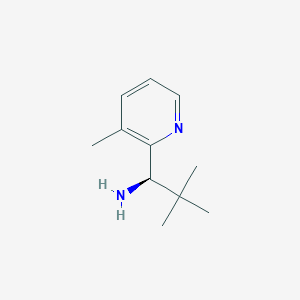
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
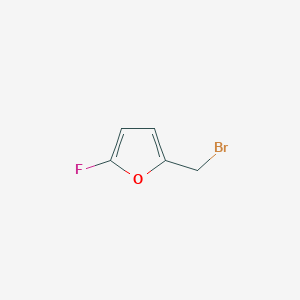
![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)

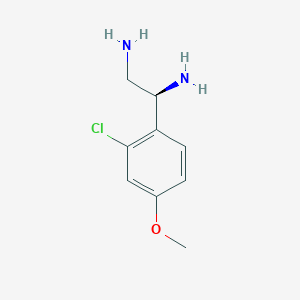
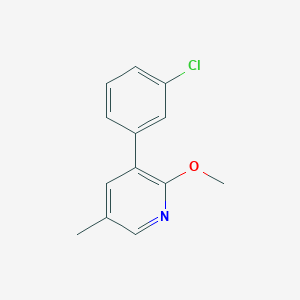
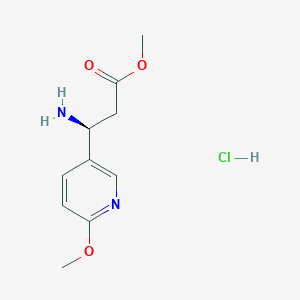

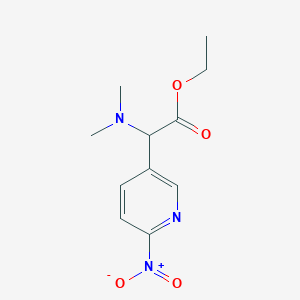
![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)
